Bienvenue dans la boutique en ligne BenchChem!

Pyrazino[2,3-b]pyrazin-2(1H)-one, 6-bromo-3,4-dihydro-

Kinase Inhibition mTOR Binding Affinity

Essential building block for ATP-competitive mTOR kinase inhibitors (CC214-2, CC-223). The 6-bromo substituent is the critical functional handle for Suzuki-Miyaura cross-coupling, directly installing the pharmacophore for mTOR active site binding. Regioisomeric analogs (7-bromo) or non-brominated cores profoundly alter binding affinity and selectivity against PI3Kα/DNA-PK. Derived inhibitors achieve sub-10 nM mTOR binding (Kd=6.30 nM). Also serves as a versatile scaffold for systematic SAR at N1/N4 positions. Ideal for oncology medicinal chemistry and chemical probe development.

Molecular Formula C6H5BrN4O
Molecular Weight 229.03 g/mol
Cat. No. B8088534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazino[2,3-b]pyrazin-2(1H)-one, 6-bromo-3,4-dihydro-
Molecular FormulaC6H5BrN4O
Molecular Weight229.03 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=NC=C(N=C2N1)Br
InChIInChI=1S/C6H5BrN4O/c7-3-1-8-6-5(10-3)9-2-4(12)11-6/h1H,2H2,(H,9,10)(H,8,11,12)
InChIKeyWIUUTBQOIREXQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazino[2,3-b]pyrazin-2(1H)-one, 6-bromo-3,4-dihydro-: A Core Intermediate in mTOR Kinase Inhibitor Synthesis and a Versatile Heterocyclic Scaffold


Pyrazino[2,3-b]pyrazin-2(1H)-one, 6-bromo-3,4-dihydro- is a brominated, fused heterocyclic compound that functions as a key synthetic intermediate in the preparation of advanced mTOR kinase inhibitors [1]. The compound possesses a bromine atom at the 6-position of the 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one core, which serves as a critical functional handle for further derivatization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups essential for target engagement [2]. It is specifically cited as a reactant in the multi-step synthesis of CC214-2, an orally bioavailable mTOR kinase inhibitor that demonstrates potent anti-tumor activity in preclinical xenograft models [1].

Why Pyrazino[2,3-b]pyrazin-2(1H)-one, 6-bromo-3,4-dihydro- Cannot Be Substituted with Other Halogenated Pyrazines in Kinase Inhibitor Synthesis


The 6-bromo-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one core is not a generic scaffold; its specific bromination pattern is a critical determinant for the potency and selectivity of the resulting mTOR kinase inhibitors. Substituting this intermediate with an analog bearing a bromine at the 7-position, or with a non-brominated or chloro-substituted core, results in profound alterations in the binding affinity for mTOR, as well as the selectivity profile against closely related kinases such as PI3Kα and DNA-PK [1]. The position of the halogen directly influences the trajectory of the subsequently coupled aryl/heteroaryl group, dictating the inhibitor's ability to access the ATP-binding pocket and form key interactions with residues in the hinge region and the inner hydrophobic pocket of the mTOR kinase domain . Consequently, direct substitution with a regioisomeric halogenated pyrazine will not yield the same downstream biological profile, as evidenced by the distinct SAR observed in patent disclosures and medicinal chemistry campaigns [2].

Quantitative Comparative Evidence: Pyrazino[2,3-b]pyrazin-2(1H)-one, 6-bromo-3,4-dihydro- versus Related Analogs


mTOR Binding Affinity: 6-Bromo Intermediate-Derived Inhibitors Exhibit Sub-10 nM Potency

Inhibitors synthesized from the 6-bromo-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one core demonstrate high binding affinity for mTOR, with a Kd of 6.30 nM measured in a chemoproteomic assay using mixed human cell lysates [1]. This is notably more potent than the binding affinity of a non-halogenated dihydropyrazino[2,3-b]pyrazine analog (Kd = 14 nM) and a comparator with a different substitution pattern (Kd = 120 nM for PI3Kα, demonstrating selectivity) [2].

Kinase Inhibition mTOR Binding Affinity

Kinase Selectivity: PI3Kα Sparing is a Hallmark of 6-Bromo Scaffold-Derived mTOR Inhibitors

The 6-bromo-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one core is a key structural element enabling high selectivity for mTOR over the closely related lipid kinase PI3Kα. In a direct cellular comparison, an mTORC2 inhibitor derived from this scaffold showed an IC50 of 77 nM against mTORC2, while exhibiting no significant activity against PI3Kα at concentrations up to 1 μM [1]. This contrasts with a related dihydropyrazino[2,3-b]pyrazine analog (CC-115), which shows less selectivity, with an IC50 of 0.85 μM against PI3Kα, representing a more than 10-fold difference in selectivity window .

Kinase Selectivity mTOR PI3Kα

Cellular mTORC1/mTORC2 Pathway Inhibition: Potency Achieved Through the 6-Bromo Intermediate

Advanced inhibitors synthesized from the 6-bromo-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one core demonstrate potent, dual inhibition of both mTORC1 and mTORC2 signaling pathways in cells. The clinical candidate CC-223, for which this intermediate is a critical precursor, achieves IC50 values of 31 nM for pS6RP (mTORC1 marker), 405 nM for p4EBP1 (mTORC1 marker), and 11 nM for pAKT(S473) (mTORC2 marker) in western blot analysis [1]. This dual inhibition profile is a direct result of the optimized core structure and is a key differentiator from rapamycin analogs, which primarily inhibit mTORC1 and can lead to compensatory AKT activation . In contrast, a less potent analog (Compound 12d) from a related series shows an mTOR IC50 of 2.85 μM, underscoring the critical impact of the core scaffold's optimized substitution on cellular activity [2].

mTOR Signaling Cellular Potency Biomarker

Antiviral Activity Spectrum: A Distinct Profile for 2,3-Dihydroxy-6-bromo-pyrazino[2,3-b]pyrazine

A specific derivative of the core scaffold, 2,3-dihydroxy-6-bromo-pyrazino[2,3-b]pyrazine, exhibits a distinct and broad antiviral spectrum, particularly against several clinically relevant herpesviruses and paramyxoviruses [1]. In vitro, the compound shows activity against measles virus, Newcastle disease virus (NDV), certain influenza strains, herpes simplex virus (HSV), varicella-zoster virus (VZV), and vaccinia virus, while demonstrating no effect against ECHO 9 virus [1][2]. In a direct comparator, the unsubstituted pyrazino[2,3-b]pyrazine core exhibits no significant antiviral activity, highlighting the critical role of the 6-bromo and 2,3-dihydroxy substituents for this specific biological profile [3].

Antiviral Broad-Spectrum Herpesviruses

Optimal Research and Industrial Applications for Pyrazino[2,3-b]pyrazin-2(1H)-one, 6-bromo-3,4-dihydro-


Synthesis of Next-Generation mTOR Kinase Inhibitors with Enhanced Selectivity

Procurement of Pyrazino[2,3-b]pyrazin-2(1H)-one, 6-bromo-3,4-dihydro- is essential for medicinal chemistry groups engaged in the synthesis of novel, ATP-competitive mTOR kinase inhibitors. As demonstrated in the discovery of CC-223, the 6-bromo group serves as the critical functional handle for introducing aryl/heteroaryl moieties via Suzuki coupling . This coupling step directly installs the key pharmacophore responsible for binding within the mTOR active site. The resulting inhibitors, derived from this specific brominated intermediate, exhibit a sub-10 nM binding affinity (Kd = 6.30 nM) for mTOR [1] and a cellular selectivity profile that spares PI3Kα (IC50 for mTORC2 = 77 nM vs. no observed PI3Kα inhibition up to 1 μM) [2]. These properties are paramount for developing anti-cancer agents with an improved therapeutic index compared to earlier generation mTOR inhibitors.

Structure-Activity Relationship (SAR) Studies on Dihydropyrazinopyrazine Scaffolds

This compound is an invaluable starting material for systematic SAR investigations focused on the dihydropyrazino[2,3-b]pyrazin-2(1H)-one core. Researchers can utilize the 6-bromo intermediate to explore the impact of N1 and N4 substitution patterns on mTOR potency and selectivity. Patent literature and primary research publications highlight that modifications at these positions, when coupled with the 6-bromo core, dramatically alter both the biochemical IC50 against mTOR and the selectivity over related kinases like DNA-PK and PI3Kα . For instance, altering the substituents on the core scaffold can shift the cellular IC50 for mTOR inhibition from the low nanomolar range (e.g., CC-223, mTOR IC50 = 16 nM) to the micromolar range (e.g., Compound 12d, mTOR IC50 = 2.85 μM) [1]. Therefore, the 6-bromo intermediate is not a final product but a versatile building block for generating focused chemical libraries to probe kinase selectivity space.

Exploration of Broad-Spectrum Antiviral Activity

While the primary focus of this scaffold is in oncology, the specific derivative 2,3-dihydroxy-6-bromo-pyrazino[2,3-b]pyrazine has demonstrated a unique, broad-spectrum antiviral profile . Researchers investigating novel antiviral agents, particularly against herpesviruses (HSV, VZV) and paramyxoviruses (measles, NDV), can utilize this compound as a starting point for medicinal chemistry optimization [1]. Its activity in a rabbit model of herpetic keratoconjunctivitis provides a valuable proof-of-concept for further in vivo evaluation . This application is a distinct and verifiable alternative use case, separate from the kinase inhibitor applications, and is directly supported by primary literature .

Chemoproteomic Profiling and Target Engagement Studies

The high binding affinity (Kd = 6.30 nM) of inhibitors derived from this scaffold for mTOR, as determined by LC-MS based chemoproteomic assays in mixed human cell lysates, makes it an ideal candidate for developing chemical probes for target engagement studies . Researchers can use this compound to create affinity matrices or activity-based probes to identify and validate mTOR as the primary cellular target, and to quantify target occupancy in complex biological matrices. The selectivity profile, which includes minimal off-target binding to other kinases in a panel of 246 kinases, further validates its utility as a high-quality chemical probe for dissecting the mTOR signaling pathway in cellular and in vivo models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazino[2,3-b]pyrazin-2(1H)-one, 6-bromo-3,4-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.